2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
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Overview
Description
The compound “2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide” is a chemical compound with the molecular formula C20H15F3N4OS2 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C20H15F3N4OS2. It contains a pyridine ring and a thiophene ring, both of which are aromatic. The pyridine ring is substituted with a cyano group, a cyclopropyl group, and a trifluoromethyl group. The thiophene ring is also substituted with a cyano group .Scientific Research Applications
Chemical Reactivity and Synthesis
- The compound is a part of a class of chemicals known for their role in heterocyclic synthesis, serving as important intermediates. Specifically, compounds similar to 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide have been noted for their reactivity, forming a variety of synthetically useful and novel heterocyclic systems (Gouda et al., 2015).
Potential Pharmacological Interactions
- The cytochrome P450 (CYP) enzymes are known to metabolize a diverse array of drugs. Compounds structurally similar to the one have been used to understand the contribution of various CYP isoforms in drug metabolism, aiding in predicting possible drug-drug interactions when multiple drugs are administered to patients (Khojasteh et al., 2011).
Bioactive Heterocyclic Compounds
- Five-membered heterocycles, such as thiophene, are crucial in drug design, serving as structural units of bioactive molecules. The compound , featuring thiophene rings, may hold significance in medicinal chemistry, particularly in the design of nucleobases, nucleosides, and their analogues, demonstrating the influence of bioisosteric replacement on activity (Ostrowski, 2022).
Role in Antithrombotic Drug Synthesis
- Compounds with thiophene moieties, similar to the one described, have been integral in synthesizing drugs like (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug. Understanding the synthetic methodologies of such compounds can provide insights into developing new synthesis approaches for related bioactive molecules (Saeed et al., 2017).
Applications in Neurological Drug Development
- The compound's structural framework is akin to those used in the development of nootropic drugs such as Piracetam, known to influence brain metabolism and cognitive functions. Research on such compounds sheds light on the synthesis and biological activities related to the central nervous system (Dhama et al., 2021).
Mechanism of Action
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to explore its potential applications in various fields, such as medicinal chemistry or materials science .
Properties
IUPAC Name |
2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS2/c21-20(22,23)14-6-15(10-4-5-10)26-18(13(14)8-25)29-9-17(28)27-19-12(7-24)11-2-1-3-16(11)30-19/h6,10H,1-5,9H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJYRUILKYKFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=CC(=N3)C4CC4)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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